3-(Trifluoromethyl)pyrrolidine

Vue d'ensemble

Description

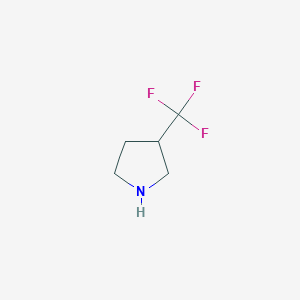

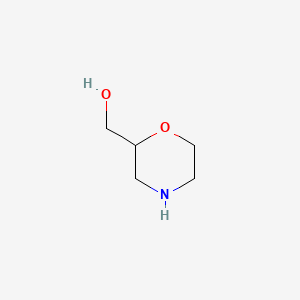

3-(Trifluoromethyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These are characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The trifluoromethyl group attached to the pyrrolidine ring significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of trifluoromethylated pyrrolidines has been achieved through several innovative methods. One approach involves the asymmetric construction of these compounds via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates, which results in excellent stereoselectivity . Another method employs an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence to produce highly functionalized pyrrolidine derivatives with trifluoromethyl groups . Additionally, the asymmetric synthesis of α-trifluoromethyl pyrrolidines has been developed through organocatalyzed 1,3-dipolar cycloaddition reactions, yielding compounds with three contiguous stereogenic centers .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)pyrrolidine derivatives is characterized by the presence of the trifluoromethyl group, which can influence the reactivity and stereochemistry of the molecule. For instance, the trifluoromethyl group can increase the electrophilicity of adjacent carbonyl groups, as observed in the reaction of amines with trifluoromethyl-β-diketones . The presence of this group also affects the molecular orbital levels, as seen in fulleropyrrolidines containing the CF3 group, which exhibit good fluorescence and electrochemical properties .

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidine and its derivatives participate in various chemical reactions. The trifluoromethyl group can affect the regiochemistry of reactions, such as the selective production of regioisomeric pyridines . Additionally, these compounds can undergo hetero-Diels–Alder reactions, leading to the synthesis of functionalized pyridines . The reactivity of the active methylene group next to the carbonyl of the pyrrolidine ring is useful for synthesizing a wide variety of heterocyclic compounds10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)pyrrolidine derivatives are influenced by the trifluoromethyl group. This group can impart unique optical and electrochemical properties to the molecule, as evidenced by the study of fulleropyrrolidines containing the CF3 group . The trifluoromethyl group can also affect the molecule's interaction with DNA and its antimicrobial activities, as demonstrated by the investigation of 2-chloro-6-(trifluoromethyl)pyridine . Theoretical calculations, such as DFT, are often used to predict the vibrational frequencies, chemical shifts, and other properties of these compounds .

Applications De Recherche Scientifique

-

Chemical Properties and Synthesis

- Summary of Application : The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (TFMP) derivatives contribute to their novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

- Methods of Application : The synthesis of TFMP and its derivatives is an important research topic, especially given the increasing number of applications for these compounds .

- Results or Outcomes : The development of fluorinated organic chemicals, including TFMP derivatives, has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

-

Drug Discovery

- Summary of Application : The pyrrolidine ring, including 3-(Trifluoromethyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results or Outcomes : The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors, such as CK1 receptors .

-

Chemical Properties and Synthesis

- Summary of Application : The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (TFMP) derivatives contribute to their novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

- Methods of Application : The synthesis of TFMP and its derivatives is an important research topic, especially given the increasing number of applications for these compounds .

- Results or Outcomes : The development of fluorinated organic chemicals, including TFMP derivatives, has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

-

Drug Discovery

- Summary of Application : The pyrrolidine ring, including 3-(Trifluoromethyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results or Outcomes : The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors, such as CK1 receptors .

Safety And Hazards

Safety data sheets indicate that “3-(Trifluoromethyl)pyrrolidine” is a flammable solid and can be harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area or outdoors .

Orientations Futures

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408893 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyrrolidine | |

CAS RN |

644970-41-2 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)